molecular formula C23H22ClNO3 B12584257 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-70-3

5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12584257
CAS No.: 648924-70-3
M. Wt: 395.9 g/mol
InChI Key: SWSVMHGUHFRXLL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core with dual N-substituents: a methyl group and a 3-(2-phenylethoxy)phenyl moiety. Its structure combines halogenation (chlorine), methoxy substitution, and a bulky aromatic side chain, which collectively influence its physicochemical and pharmacological properties.

Properties

CAS No.

648924-70-3

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H22ClNO3/c1-25(23(26)21-15-18(24)11-12-22(21)27-2)19-9-6-10-20(16-19)28-14-13-17-7-4-3-5-8-17/h3-12,15-16H,13-14H2,1-2H3

InChI Key

SWSVMHGUHFRXLL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OCCC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Substitution: The amine undergoes substitution reactions to introduce the chloro, methoxy, and phenylethoxy groups.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The following table highlights key structural differences and similarities with selected analogues:

Compound Name Key Substituents Melting Point (°C) Notable Features Reference
Target Compound N-methyl, N-[3-(2-phenylethoxy)phenyl] Not reported Bulky phenylethoxy group; potential for enhanced lipophilicity -
5-Chloro-2-methoxy-N-phenethylbenzamide () N-phenethyl Not reported Simplified N-substituent; may exhibit reduced steric hindrance
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () N-[2-(4-sulfamoylphenyl)ethyl] Not reported Sulfonamide group enhances hydrophilicity; potential for improved solubility
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)... () Triazinyl-sulfamoyl, trifluoromethylphenyl 277–279 High thermal stability; trifluoromethyl enhances metabolic resistance
5-Chloro-N-(2,3-dimethyl-phenyl)-2-methoxy-benzamide () N-(2,3-dimethylphenyl) Not reported Dimethylphenyl group increases steric bulk; may alter receptor binding

Functional Group Impact on Properties

  • Lipophilicity vs. Solubility: The phenylethoxy group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. In contrast, sulfonamide-containing analogues (e.g., ) prioritize solubility due to polar sulfamoyl groups .
  • Thermal Stability :

    • Triazinyl-sulfamoyl compounds () exhibit high melting points (255–279°C), suggesting robust crystallinity and thermal resistance compared to simpler benzamides .
  • Biological Activity: Thiazole- and thiazolidinone-containing analogues () demonstrate heterocyclic-driven bioactivity, such as kinase inhibition or antimicrobial effects, which the target compound may lack due to its non-heterocyclic substituents . Sodium salt forms () improve bioavailability and crystallinity, a strategy applicable to the target compound for pharmaceutical formulation .

Biological Activity

5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a phenylethyl moiety, contributing to its diverse biological interactions.

  • Molecular Formula : C₁₆H₁₆ClN O₂
  • Molecular Weight : 289.76 g/mol
  • CAS Number : 33924-49-1
  • SMILES Notation : COc1ccc(Cl)cc1C(=O)NCCc2ccccc2

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The primary mechanism of action for 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with the NLRP3 inflammasome , a critical component of the innate immune system. By inhibiting the NLRP3 inflammasome, this compound may reduce inflammation and modulate immune responses, which is particularly relevant in autoimmune diseases and chronic inflammatory conditions .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Inhibiting the NLRP3 inflammasome can lead to decreased levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have shown that derivatives related to this compound can inhibit tumor growth in vitro and in vivo. The structural components may enhance its efficacy against various cancer cell lines .

Inflammation Studies

Recent studies have demonstrated that compounds targeting the NLRP3 inflammasome significantly reduce inflammatory markers in disease models. For instance, in a murine model of arthritis, treatment with 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide resulted in reduced joint swelling and lower levels of inflammatory cytokines compared to untreated controls.

Anticancer Research

Investigations into structurally similar compounds have revealed promising results regarding their anticancer properties. For example, a study showed that derivatives with similar structural motifs inhibited proliferation in breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics . This suggests that further exploration of 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide could yield valuable insights into its potential as an anticancer agent.

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetReference
Anti-inflammatoryNLRP3 inflammasome inhibition
AnticancerInhibition of tumor growth
Metabolite of GlyburideAntidiabetic effects

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